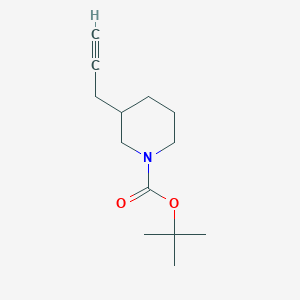

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUVPDOYZOOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150436 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-17-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

One of the primary applications of tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is in the development of pharmaceutical agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug design. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents.

Case Study: Analgesic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine carboxylates, including this compound. These compounds were evaluated for their analgesic properties in animal models, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and as a building block for more complex molecular architectures.

Data Table: Reaction Applications

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance material properties such as elasticity and thermal stability. Its alkyne functionality allows for click chemistry applications, enabling the formation of robust polymer networks.

Case Study: Polymer Modification

A recent study demonstrated the incorporation of this compound into polyurethanes to improve their mechanical properties. The modified polymers exhibited increased tensile strength and flexibility compared to unmodified controls, indicating the potential for commercial applications in coatings and sealants .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate

- tert-Butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a tert-butyl group and a prop-2-yn-1-yl substituent, which contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is C13H21NO2, with a molecular weight of approximately 221.32 g/mol. The compound is soluble in organic solvents and is typically used as an intermediate in the synthesis of various bioactive molecules.

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide, facilitated by bases such as triethylamine or sodium hydride. The reaction conditions often include the use of anhydrous solvents like dichloromethane or tetrahydrofuran, conducted at low temperatures to optimize yield and selectivity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various cellular processes, including signal transduction pathways, gene expression, and metabolic functions.

Interaction with Biological Targets

Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and other physiological responses. Studies have focused on its binding affinities and the impact of structural modifications on its biological activity.

Antitumor Activity

In preliminary studies, derivatives of tert-butyl 3-(prop-2-yn-1-yl)piperidine have shown promising antitumor activity. For instance, compounds derived from this structure were found to inhibit cell respiration in cancer cells, suggesting a potential mechanism for anticancer effects .

Neurotransmitter Modulation

Investigations into the compound's role in neurotransmission revealed that it could modulate receptor activity involved in neuronal signaling. This modulation could have implications for developing treatments for neurodegenerative diseases or psychiatric disorders.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate | Propynyl group at position 4 | Different position may alter pharmacological properties |

| tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate | Propynyl group at position 2 | Variation in biological activity due to position |

| tert-butyl 3-(prop-2-yne)azetidine-1-carboxylate | Azetidine ring instead of piperidine | Potentially different pharmacological properties |

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example, a piperidine core may be functionalized with a propargyl group (prop-2-yn-1-yl) via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Sonogashira coupling). The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in DCM) .

Key Parameters:

- Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

- Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling steps.

- Purification: Silica gel chromatography or recrystallization to achieve >95% purity.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify the Boc group (e.g., δ ~1.4 ppm for tert-butyl), propargyl protons (δ ~2.0–2.5 ppm), and piperidine ring protons.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation (using SHELX programs for refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.